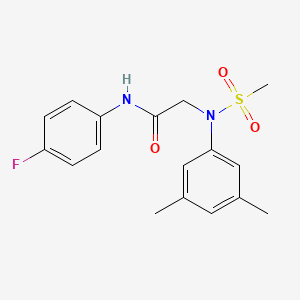![molecular formula C19H19FN2O3 B6053015 methyl 4-({[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6053015.png)
methyl 4-({[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Also known as MPFCB, this compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of MPFCB involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes. MPFCB has been shown to modulate the activity of the sigma-1 receptor, leading to changes in intracellular signaling pathways and gene expression. This modulation of the sigma-1 receptor has been implicated in the regulation of pain, depression, and neurodegenerative diseases.
Biochemical and Physiological Effects
MPFCB has been shown to have various biochemical and physiological effects, including the modulation of intracellular signaling pathways and gene expression. It has been shown to have analgesic effects in animal models of pain, and antidepressant effects in animal models of depression. MPFCB has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease.
実験室実験の利点と制限
One advantage of using MPFCB in lab experiments is its specificity for the sigma-1 receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using MPFCB is its potential for off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of MPFCB. One direction is the development of more specific sigma-1 receptor ligands, which may have improved therapeutic potential. Another direction is the investigation of the role of the sigma-1 receptor in other physiological and pathological processes, such as inflammation and cancer. Additionally, the development of more advanced imaging techniques may allow for the visualization of the sigma-1 receptor in vivo, which could provide new insights into its function.
合成法
MPFCB can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with 2-(3-fluorophenyl)pyrrolidine-1-carboxylic acid, followed by the reaction with methyl chloroformate. Another method involves the reaction of 4-aminobenzoic acid with 2-(3-fluorophenyl)pyrrolidine-1-carbonyl chloride, followed by the reaction with methylamine.
科学的研究の応用
MPFCB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain, depression, and neurodegenerative diseases. MPFCB has been used in studies to investigate the role of the sigma-1 receptor in these processes and to develop potential therapeutic agents.
特性
IUPAC Name |
methyl 4-[[2-(3-fluorophenyl)pyrrolidine-1-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-18(23)13-7-9-16(10-8-13)21-19(24)22-11-3-6-17(22)14-4-2-5-15(20)12-14/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIVSUVDDDNJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6052933.png)
![2-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B6052943.png)
![6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6052951.png)
![1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6052958.png)
![1-(5-{[(2,6-dimethoxybenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6052965.png)

![6-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6052982.png)

![2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052994.png)
![N-(4-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6053000.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6053005.png)
![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6053008.png)
![ethyl 2-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propen-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6053033.png)
